molecular formula C15H32Cl2N2 B1466553 N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride CAS No. 1220021-62-4

N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride

Cat. No.: B1466553
CAS No.: 1220021-62-4
M. Wt: 311.3 g/mol
InChI Key: JEZSFRDZNWWECA-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C15H32Cl2N2. It is known for its unique structure, which includes a piperidine ring and a cyclohexane ring, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride typically involves the reaction of cyclohexanamine with ethyl bromide and 2-(2-piperidinyl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation can affect various physiological processes, including mood, cognition, and pain perception.

Comparison with Similar Compounds

Similar Compounds

  • n-Methyl-n-[2-(2-piperidinyl)ethyl]cyclohexanamine dihydrochloride
  • n-Propyl-n-[2-(2-piperidinyl)ethyl]cyclohexanamine dihydrochloride
  • n-Butyl-n-[2-(2-piperidinyl)ethyl]cyclohexanamine dihydrochloride

Uniqueness

N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-ethyl-N-(2-piperidin-2-ylethyl)cyclohexanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2.2ClH/c1-2-17(15-9-4-3-5-10-15)13-11-14-8-6-7-12-16-14;;/h14-16H,2-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZSFRDZNWWECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1CCCCN1)C2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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